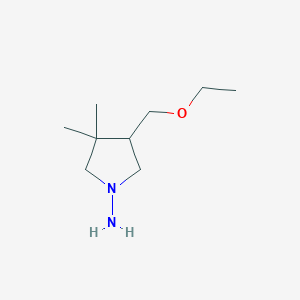
1-Benzyl-4-phenoxypiperidine-4-carboxylic acid
Overview
Description
1-Benzyl-4-phenoxypiperidine-4-carboxylic acid, also known as BPPC, is a bicyclic compound. It has a molecular formula of C19H21NO3 and a molecular weight of 311.4 g/mol . This compound has been subject to extensive research due to its potential applications in various fields.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid include its molecular formula (C19H21NO3) and molecular weight (311.4 g/mol) . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to a detailed product specification or material safety data sheet (MSDS).Scientific Research Applications
Pharmaceutical Reference Standards
1-Benzyl-4-phenoxypiperidine-4-carboxylic acid: is used as a reference standard in pharmaceutical research, particularly for the quality control of analgesic medications . It serves as an impurity reference for Pethidine Hydrochloride, also known as Meperidine Hydrochloride, which is a widely used opioid analgesic.
Analgesic Research
This compound is an important tool in the development and testing of new analgesic drugs. Its structure is closely related to that of known painkillers, making it valuable for studying the pharmacokinetics and metabolism of these drugs .
Chemical Synthesis
In synthetic chemistry, 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its benzylic and carboxylic acid functional groups make it a versatile reagent for forming new bonds and introducing functional groups into other compounds .
Medicinal Chemistry
The compound’s structure is conducive to modifications that can lead to the discovery of new therapeutic agents. It can be used to synthesize derivatives with potential activity against various diseases, including neurological disorders .
Neuropharmacology
Due to its structural similarity to compounds that interact with the central nervous system, 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid can be used in neuropharmacological research to develop new drugs that target GABA receptors, which are implicated in a variety of neurological conditions .
Toxicology
As an impurity reference material, this compound is essential in toxicological studies to understand the potential side effects and toxic profiles of related pharmaceuticals .
Biochemical Research
The compound can be used in biochemical assays to study enzyme-substrate interactions, particularly those involving enzymes that metabolize piperidine rings, which are common in many bioactive molecules .
Material Science
In material science, 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid could potentially be used in the development of novel organic materials, such as conductive polymers or organic semiconductors, due to its stable piperidine ring and modifiable phenyl groups .
properties
IUPAC Name |
1-benzyl-4-phenoxypiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(22)19(23-17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBSYHSLOXTVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480993.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1480995.png)

